molecular formula C19H30N2O3 B4558648 5-[4-(1-ADAMANTYL)PIPERAZINO]-5-OXOPENTANOIC ACID

5-[4-(1-ADAMANTYL)PIPERAZINO]-5-OXOPENTANOIC ACID

Cat. No.: B4558648
M. Wt: 334.5 g/mol
InChI Key: JPOJEONTWHBHGM-UHFFFAOYSA-N
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Description

5-[4-(1-ADAMANTYL)PIPERAZINO]-5-OXOPENTANOIC ACID: is a synthetic organic compound that features a unique structure combining an adamantyl group, a piperazine ring, and a pentanoic acid moiety. The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1-ADAMANTYL)PIPERAZINO]-5-OXOPENTANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Adamantyl-Piperazine Intermediate: The reaction of 1-adamantylamine with piperazine in the presence of a suitable catalyst and solvent, such as ethanol, under reflux conditions.

    Introduction of the Pentanoic Acid Moiety: The intermediate is then reacted with a pentanoic acid derivative, such as 5-bromopentanoic acid, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[4-(1-ADAMANTYL)PIPERAZINO]-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

5-[4-(1-ADAMANTYL)PIPERAZINO]-5-OXOPENTANOIC ACID has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-[4-(1-ADAMANTYL)PIPERAZINO]-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the compound’s binding affinity and selectivity towards these targets. The piperazine ring can modulate the compound’s pharmacokinetic properties, such as its solubility and stability. The pentanoic acid moiety can participate in hydrogen bonding and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: A precursor in the synthesis of the target compound, known for its rigidity and bulkiness.

    Piperazine: A common structural motif in many pharmacologically active compounds.

    Pentanoic Acid: A simple carboxylic acid used in various chemical syntheses.

Uniqueness

5-[4-(1-ADAMANTYL)PIPERAZINO]-5-OXOPENTANOIC ACID is unique due to the combination of the adamantyl group, piperazine ring, and pentanoic acid moiety in a single molecule. This unique structure imparts distinct physical and chemical properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[4-(1-adamantyl)piperazin-1-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c22-17(2-1-3-18(23)24)20-4-6-21(7-5-20)19-11-14-8-15(12-19)10-16(9-14)13-19/h14-16H,1-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOJEONTWHBHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCC(=O)O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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